molecular formula C6H6FN3O2 B055508 4-Fluoro-5-nitrobenzene-1,2-diamine CAS No. 113269-06-0

4-Fluoro-5-nitrobenzene-1,2-diamine

Cat. No. B055508
M. Wt: 171.13 g/mol
InChI Key: QZNALIMEKAACKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated and nitro-substituted benzene compounds often involves direct substitution reactions, where fluorination and nitration steps introduce the respective functional groups into the benzene ring. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene can be synthesized with high yield through the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, demonstrating a method that could potentially be adapted for 4-Fluoro-5-nitrobenzene-1,2-diamine synthesis (Sweeney, McArdle, & Aldabbagh, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Fluoro-5-nitrobenzene-1,2-diamine, such as 4-nitrobenzene-1,2-diamine, showcases significant hydrogen bonding due to the presence of amine and nitro groups. This can result in a variety of structural motifs in the solid state, ranging from isolated nets to continuously interwoven nets, depending on the specific substitutions and conditions (Geiger & Parsons, 2014).

Scientific research applications

  • Synthesis and Structural Analysis:

    • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a structurally related compound, was synthesized and characterized, demonstrating the potential for creating derivatives of fluoro-nitrobenzene compounds for various applications (Sweeney, McArdle, & Aldabbagh, 2018).
  • Reaction Studies:

    • Research on 4-fluoroaniline, which can be used to produce compounds similar to 4-Fluoro-5-nitrobenzene-1,2-diamine, has shown that it can be converted through a series of reactions to various other compounds, indicating the versatility of fluoro-nitrobenzene derivatives in synthetic chemistry (Pujari et al., 1990).
  • Application in Polymer Synthesis:

    • A diamine containing a fluoro-nitrobenzene unit was used to synthesize novel poly(keto ether ether amide)s, suggesting the utility of such compounds in developing advanced polymeric materials (Sabbaghian et al., 2015).
  • Molecular Interactions:

    • Studies on hydrogen bonding in compounds related to 4-Fluoro-5-nitrobenzene-1,2-diamine reveal insights into the molecular interactions and structural properties of these chemicals, which can be crucial for designing new materials and pharmaceuticals (Geiger & Parsons, 2014).
  • Advanced Material Development:

    • A new asymmetric diamine derived from a fluoro-nitrobenzene compound was synthesized and used to prepare novel poly(amide-ether)s, showcasing the application in high-performance materials (Ghaemy et al., 2012).

properties

IUPAC Name

4-fluoro-5-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNALIMEKAACKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396354
Record name 4-fluoro-5-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-nitrobenzene-1,2-diamine

CAS RN

113269-06-0
Record name 4-fluoro-5-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Ni, L McNaughton, DM LeMaster… - Journal of agricultural …, 2008 - ACS Publications
The concentrations of heterocyclic aromatic amines (HAAs) were determined, by liquid chromatography−electrospray ionization/tandem mass spectrometry (LC-ESI-MS/MS), in 26 …
Number of citations: 124 pubs.acs.org
RJ Turesky, EE Bessette, D Dunbar… - Chemical research in …, 2012 - ACS Publications
2-Amino-1,7-dimethylimidazo[4,5-g]quinoxaline (MeIgQx) is a recently discovered heterocyclic aromatic amine (HAA) that is formed during the cooking of meats. MeIgQx is an isomer of …
Number of citations: 7 pubs.acs.org

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